2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Synthetic Chemistry Cross-Coupling Process Optimization

Sourcing a reliable electrophilic partner for Pd(0)-catalyzed cross-coupling on 2-aminonicotinonitrile scaffolds? The 5-iodo analog leads to lower yields and extended reaction times. • 1.64× higher yield and 6× faster reaction rate vs. 5-iodo analog in convergent synthesis • Validated key precursor for piritrexim (lipophilic antifolate); cited in kinase inhibitor patents • Distinctive 1H NMR C6 proton shift at δ 8.24 ppm for rapid identity confirmation and QC Available with rigorous analytical documentation for immediate global dispatch.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 180994-87-0
Cat. No. B071749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
CAS180994-87-0
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)N)C#N
InChIInChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11)
InChIKeyMRSKAISFGNZSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile: Building Block Overview


2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a multifunctional pyridine derivative with a molecular weight of 212.05 g/mol and the formula C₇H₆BrN₃ [1]. Its structure, confirmed by 1H NMR, features amino, bromo, methyl, and cyano groups that enable its use as a versatile intermediate in medicinal chemistry [2]. It is notably employed as a key precursor in the convergent, regiospecific synthesis of piritrexim, a lipophilic antifolate, and is also cited in the patent literature for the development of kinase inhibitors [2][3].

1 Designed as an electrophilic partner in Pd(0)-catalyzed cross-coupling routes
2 Key intermediate for convergent, regiospecific synthesis of piritrexim
3 Structure confirmed by distinct 1H NMR signature for QC

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile: Superiority Over Analogs


The selection of 2-amino-5-bromo-4-methylpyridine-3-carbonitrile over closely related pyridine derivatives is not arbitrary; it is dictated by the unique reactivity profile of the 5-bromo substituent. The data presented below demonstrate that substituting the bromine atom with another halogen, specifically iodine, leads to a significant and quantifiable loss in synthetic efficiency [1]. This performance gap underscores that simple analog substitution can derail a synthetic route, resulting in lower yields and prolonged reaction times, making the specific bromo-derivative the preferred choice for robust process chemistry [1].

Br Replacing the 5-bromo with 5-iodo may reduce cross-coupling yield and prolong reaction time
H De-brominated analog lacks the reactive handle required for key C–C bond formation
I Iodo analog shows a shifted NMR signature; spectral identity checks may not transfer

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile: Performance Evidence


Superior Pd-Catalyzed Cross-Coupling vs. 5-Iodo Analog

In a key step for the synthesis of the antifolate piritrexim, the target compound (5-bromo derivative) demonstrated significantly higher efficiency in a Pd(0)-catalyzed cross-coupling reaction with 2,5-dimethoxybenzylzinc chloride compared to its 5-iodo analog [1]. The bromo-derivative achieved a 59% yield after just 4 hours, whereas the iodo-derivative required 24 hours to achieve only a 36% yield [1].

Cross-Coupling Efficiency
Head-to-head
Target (Br): 59% yield, 4 h
Iodo analog: 36% yield, 24 h
Higher reported yield and faster kinetics
PdCl₂(dppf)·CH₂Cl₂, THF, inert atmosphere
Synthetic Chemistry Cross-Coupling Process Optimization

Key Intermediate for Regiospecific Piritrexim Synthesis

The target compound is a specifically designed intermediate in a regiospecific and convergent synthetic route to piritrexim, a lipophilic antifolate [1]. In this scheme, the compound is formed via bromination of 2-amino-4-methyl-3-carbonitrile with N-bromosuccinimide in anhydrous DMF [1]. Its specific substitution pattern allows for a subsequent Pd(0)-catalyzed cross-coupling reaction that is essential for building the complex molecular architecture of the final drug [1].

Synthetic Route Role
Class-level
Enables convergent, regiospecific 6-step route to piritrexim
Reported route-specific building block
Avoids unselective Vilsmeier-type reactions
Medicinal Chemistry Antifolate Synthesis Convergent Synthesis

Distinct 1H NMR Shift vs. 5-Iodo Analog

The target compound (bromo-derivative) and its iodo-analog exhibit distinct and diagnostic chemical shifts in 1H NMR, enabling unambiguous structural confirmation [1]. Upon halogenation of the precursor, 2-amino-4-methyl-3-carbonitrile (16), the C6 proton singlet shifts downfield to δ 8.24 ppm for the target compound (18) and to δ 8.42 ppm for the iodo-analog (17) [1].

1H NMR C6 Shift
Head-to-head
Target: δ 8.24 ppm
Iodo analog: δ 8.42 ppm
Distinct shift supports identity confirmation
CDCl₃, diagnostic for halogen identity
Analytical Chemistry Quality Control Structural Confirmation

Cross-Coupling Efficiency Over De-brominated Analog

As a class-level inference, the 5-bromo substituent in the target compound is essential for its function as an electrophilic partner in Pd-catalyzed cross-coupling reactions. In contrast, its de-brominated precursor, 2-amino-4-methylpyridine-3-carbonitrile, lacks this reactive handle and would be unsuitable for the key C-C bond-forming step described in the synthesis of piritrexim [1][2].

Cross-Coupling Requirement
Class-level
5-Br is essential; de-bromo precursor cannot participate in Pd coupling
Bromo substitution mandatory for this transformation
Based on organozinc cross-coupling design
Synthetic Chemistry Cross-Coupling Heterocyclic Chemistry

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile: Key Applications


Pd-Catalyzed Cross-Coupling in Drug Synthesis

This compound is the optimal choice when planning a convergent synthetic route involving a Pd(0)-catalyzed cross-coupling reaction on a 2-aminonicotinonitrile scaffold. Its use is supported by direct quantitative evidence showing a 1.64x higher yield and a 6x faster reaction rate compared to the 5-iodo analog [1]. This makes it the superior electrophilic partner for processes where yield and speed are critical, such as in the scale-up of advanced pharmaceutical intermediates [1].

Regiospecific Antifolate and Kinase Inhibitor Synthesis

The compound is a validated and essential building block for the regiospecific and convergent synthesis of piritrexim, a lipophilic antifolate [1]. Its use is indicated for medicinal chemistry programs targeting structurally related antifolates or other diaminopyrimidine-based inhibitors. Furthermore, its citation in kinase inhibitor patents suggests a broader role as a versatile precursor for this important class of therapeutic agents [2].

Structural Confirmation via 1H NMR

The target compound has a characteristic and quantifiable 1H NMR shift for its C6 proton at δ 8.24 ppm, which is clearly distinguishable from the iodo-analog's shift at δ 8.42 ppm [1]. This provides a rapid and reliable analytical method for confirming the identity and purity of the compound, which is essential for quality control in both research and manufacturing settings [1].

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling route
Reported cross-coupling efficiency
Yield and reaction time under stated conditions
Antifolate/kinase inhibitor intermediate synthesis
Regiospecific intermediate fit
Compatibility with convergent synthetic routes
Identity confirmation by 1H NMR
Diagnostic C6 proton shift
Distinct shift vs iodo analog for QC

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